Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate
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Overview
Description
Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate is a complex organic compound that features a pyridine ring substituted with a methoxyaniline group and a sulfanyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 5-[(4-methoxyanilino)carbonyl]-2-pyridinyl sulfanyl compound. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxyaniline group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the methoxyaniline group may interact with hydrophobic pockets, while the sulfanyl group can form covalent bonds with thiol groups on proteins.
Comparison with Similar Compounds
Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate can be compared to other similar compounds, such as:
Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate: Similar structure but with a chloro group instead of a methoxy group, which may alter its reactivity and biological activity.
Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)propanoate: Similar structure but with a propanoate group instead of an acetate group, affecting its solubility and interaction with biological targets.
Biological Activity
Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyridine ring and a methoxyaniline moiety, suggests diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C17H18N2O4S
- Molecular Weight : 346.4 g/mol
- CAS Number : 339030-25-0
The compound is characterized by several functional groups including esters, amines, and thiols, which contribute to its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the pyridine ring : Utilizing precursors that introduce the necessary nitrogen functionality.
- Attachment of the methoxyaniline moiety : This step is crucial for enhancing the compound's biological activity.
- Formation of the ester linkage : Finalizing the structure through esterification reactions.
Analytical techniques such as Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify product formation and purity.
Preliminary studies suggest that this compound interacts with various biological macromolecules, including enzymes and receptors. Its mechanism of action may involve:
- Binding Affinity : The compound shows potential binding interactions with proteins involved in disease pathways, though quantitative data on binding affinities remain to be fully elucidated.
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated inhibitory effects on specific enzymes, suggesting that this compound may share similar properties.
Biological Activity
This compound exhibits several notable biological activities:
- Anticancer Properties : Compounds with structural similarities have been studied for their potential anti-cancer effects, indicating that this compound could inhibit tumor growth or induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The presence of the methoxyaniline moiety may enhance anti-inflammatory activity by modulating inflammatory pathways.
- Antimicrobial Activity : Initial studies suggest potential efficacy against various pathogens, warranting further investigation into its use as an antimicrobial agent.
Comparative Analysis with Similar Compounds
A comparison table below highlights this compound against structurally similar compounds:
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds in various contexts:
- Chagas Disease Research : A study focused on optimizing compounds similar to this compound for treating Chagas disease showed promising results in reducing parasite burden in mouse models .
- Phenotypic Screening : High-content screening assays have identified novel compounds with similar scaffolds that exhibit significant biological activity against intracellular parasites .
- Structure–Activity Relationship (SAR) : Investigations into SAR indicate that modifications to the methoxy group can significantly influence biological activity, suggesting avenues for further optimization .
Properties
IUPAC Name |
ethyl 2-[5-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-3-23-16(20)11-24-15-9-4-12(10-18-15)17(21)19-13-5-7-14(22-2)8-6-13/h4-10H,3,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPKHOURWYJPRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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